σ1 Receptor Selectivity of 3-Pyridylpiperazines
In a systematic SAR study of pyridylpiperazines, (3-pyridyl)piperazines demonstrated preferential binding to σ1 receptors, whereas (2-pyridyl)piperazines favor σ2 receptors [1]. While exact Ki values for (R)-2-(pyridin-3-ylmethyl)piperazine were not reported in this study, the class-level inference establishes that the 3-pyridyl positional isomer confers σ1 selectivity as a structural determinant, in contrast to 2-pyridyl isomers which exhibit σ2 preference [2].
| Evidence Dimension | σ receptor subtype selectivity |
|---|---|
| Target Compound Data | (3-Pyridyl)piperazines: σ1 preference |
| Comparator Or Baseline | (2-Pyridyl)piperazines: σ2 preference |
| Quantified Difference | Qualitative switch in receptor subtype preference; binding affinity difference not quantified in source |
| Conditions | Radioligand competitive binding assay using [3H](+)-pentazocine (σ1) and [3H]DTG (σ2) |
Why This Matters
This positional isomer effect dictates which receptor subtype is engaged, directly impacting target engagement strategy and biological readout in σ receptor pharmacology studies.
- [1] Chen Y, et al. The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorg Med Chem Lett. 2010;20(8):2564-2565. View Source
- [2] Matsumoto RR, et al. Sigma receptors: potential targets for novel pharmacotherapies. Eur J Pharmacol. 2003;469(1-3):1-12. View Source
